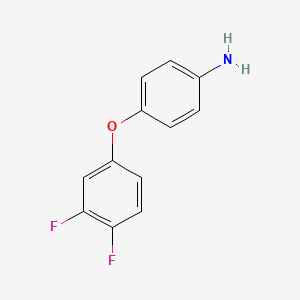4-(3,4-Difluorophenoxy)aniline
CAS No.: 383126-84-9
Cat. No.: VC2309923
Molecular Formula: C12H9F2NO
Molecular Weight: 221.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 383126-84-9 |
|---|---|
| Molecular Formula | C12H9F2NO |
| Molecular Weight | 221.2 g/mol |
| IUPAC Name | 4-(3,4-difluorophenoxy)aniline |
| Standard InChI | InChI=1S/C12H9F2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2 |
| Standard InChI Key | IUXWEGLCUFEKGP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)F |
| Canonical SMILES | C1=CC(=CC=C1N)OC2=CC(=C(C=C2)F)F |
Introduction
Chemical Structure and Identification
Molecular Identity
4-(3,4-Difluorophenoxy)aniline is a fluorinated aromatic compound with distinct structural features. This compound is characterized by an aniline moiety connected to a 3,4-difluorophenoxy group through an ether linkage. The chemical is formally identified by several parameters as shown in Table 1.
Table 1: Identification Parameters of 4-(3,4-Difluorophenoxy)aniline
| Parameter | Value |
|---|---|
| CAS Registry Number | 383126-84-9 |
| Molecular Formula | C₁₂H₉F₂NO |
| Molecular Weight | 221.20 g/mol |
| PubChem CID | 26189741 |
| MDL Number | MFCD02663360 |
| InChIKey | IUXWEGLCUFEKGP-UHFFFAOYSA-N |
The compound has several synonyms including 4-(3,4-DIFLUOROPHENOXY)ANILINE, 4-(3,4-DIFLUOROPHENOXY)-BENZENAMINE, Benzenamine, 4-(3,4-difluorophenoxy)-, SCHEMBL16792533, and DTXSID10649868 .
Structural Characteristics
The molecular structure consists of two aromatic rings connected through an ether oxygen. The first ring is an aniline structure with a primary amino group (-NH₂) at the para position, while the second is a phenyl ring with fluorine atoms at positions 3 and 4. This ether-linked difluorophenyl group significantly influences the compound's chemical behavior and potential applications .
The full InChI notation for this compound is:
InChI=1S/C12H9F2NO/c13-11-6-5-10(7-12(11)14)16-9-3-1-8(15)2-4-9/h1-7H,15H2
Physicochemical Properties
Physical Properties
The physical properties of 4-(3,4-Difluorophenoxy)aniline have been determined through both experimental methods and predictive models. These properties are crucial for understanding the compound's behavior in various chemical environments and for designing appropriate handling protocols.
Table 2: Physical Properties of 4-(3,4-Difluorophenoxy)aniline
| Property | Value | Determination Method |
|---|---|---|
| Density | 1.295±0.06 g/cm³ | Predicted |
| Boiling Point | 316.1±42.0°C | Predicted |
| Physical State | Solid at room temperature | Observed |
| pKa | 4.69±0.10 | Predicted |
The density value indicates that the compound is denser than water, which impacts its solubility and extraction behavior in aqueous solutions. The relatively high boiling point suggests strong intermolecular forces, likely including hydrogen bonding through the amino group and dipole-dipole interactions due to the electronegative fluorine atoms .
Chemical Properties
The chemical reactivity of 4-(3,4-Difluorophenoxy)aniline is primarily determined by the presence of three key functional groups: the primary amine, the ether linkage, and the fluorine substituents.
The primary amine group (-NH₂) makes the compound basic in nature with a predicted pKa of 4.69±0.10. This amino group can participate in various reactions typical of aromatic amines, including nucleophilic substitution reactions, acylation, and condensation reactions. The presence of this group also enables the compound to form salts with acids, enhancing its solubility in aqueous media under acidic conditions .
The ether linkage (-O-) provides stability to the molecular structure while also serving as a potential site for cleavage under strong acidic conditions. The fluorine atoms on the phenoxy group introduce electron-withdrawing effects that influence the electronic distribution across the molecule, affecting both its reactivity and binding properties in biological systems .
Synthesis and Preparation
Synthetic Approaches
The synthesis of 4-(3,4-Difluorophenoxy)aniline typically involves a nucleophilic aromatic substitution reaction between 3,4-difluorophenol and a suitably functionalized aniline derivative. The general synthetic route begins with the reaction of these precursors in the presence of basic conditions .
The preparation method can be outlined as follows:
-
3,4-Difluorophenol is activated using a base (commonly potassium carbonate or sodium hydroxide) to form the corresponding phenoxide ion
-
The activated phenoxide then undergoes nucleophilic substitution with a para-substituted haloaniline (typically 4-fluoroaniline or 4-chloroaniline)
-
After the substitution reaction, reduction steps may be required if the starting material contains functional groups that need to be converted to the primary amine
-
Purification methods including recrystallization are typically employed to obtain the final product with high purity
This synthetic approach yields 4-(3,4-Difluorophenoxy)aniline with typically achievable purities of 95-97% as indicated by commercial suppliers .
Applications and Significance
Chemical Applications
4-(3,4-Difluorophenoxy)aniline serves as an important chemical intermediate in organic synthesis due to its reactive functional groups. The compound belongs to several chemical categories that highlight its versatility:
The presence of the primary amine group makes this compound particularly valuable in synthetic chemistry as a building block for more complex molecules. It can undergo various transformations including acylation, alkylation, and coupling reactions to form amides, secondary/tertiary amines, and carbon-carbon bonds respectively.
| Supplier | Product Reference | Typical Purity | Package Sizes |
|---|---|---|---|
| Acmec | D84620 | 97% | Various |
| CymitQuimica | 10-F724700 | 95% | 100mg, 250mg, 1g, 5g |
| Others | Various | Min. 95% | Custom |
The compound is available in various quantities ranging from research-scale (milligrams) to larger quantities for development purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume